molecular formula C12H14N4 B2967560 N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine CAS No. 1389310-32-0

N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine

Cat. No.: B2967560
CAS No.: 1389310-32-0
M. Wt: 214.272
InChI Key: XVTBSEBCNFXKGC-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine” is a derivative of quinazoline, a class of compounds that have drawn significant attention due to their wide range of biological properties . Quinazoline derivatives constitute a large group of chemicals with a wide range of biological properties, and many quinazoline derivatives are approved for antitumor clinical use .


Synthesis Analysis

The synthesis of quinazoline derivatives has been a significant area of research. The first quinazoline derivative was synthesized by Griess et al. in 1869 through a condensation reaction . Today, new quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .


Molecular Structure Analysis

Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .


Chemical Reactions Analysis

Quinazolinones, oxidized quinazolines, are promising compounds with a wide range of biological activities . Various modifications to the substitutions around the quinazolinone system changed their biological activity significantly due to changes in their physicochemical properties .


Physical and Chemical Properties Analysis

Quinazolines are stable compounds with relatively easy methods for preparation . Their lipophilicity helps quinazolinones in penetration through the blood–brain barrier which makes them suitable for targeting different central nervous system diseases .

Scientific Research Applications

  • Antimalarial Activity : A derivative of quinazoline, specifically 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine (SSJ-717), has shown promising antimalarial activity, making it a potential lead in antimalarial drug development (Mizukawa et al., 2021).

  • Cancer Treatment : Quinazoline derivatives have been evaluated for their potential in cancer treatment. N-(1H-Pyrazol-3-yl)quinazolin-4-amines, for instance, have shown selective cytotoxic activity against certain cancer cell lines, suggesting their utility as potential anticancer agents (Karthikeyan et al., 2017).

  • CCR4 Antagonism for Inflammatory Diseases : In the context of inflammatory diseases, 2-aminoquinazolines have been developed as potent antagonists of the CC chemokine receptor-4 (CCR4), showing efficacy in models of acute dermatitis (Yokoyama et al., 2009).

  • Atrial Fibrillation Treatment : Optimization of phenyl quinazoline derivatives has led to the development of selective IKur inhibitors for the potential treatment of atrial fibrillation, demonstrating significant pharmacodynamic effects in animal models (Gunaga et al., 2017).

  • Antibacterial and Antioxidant Properties : Pyrrolo[1,2-a]quinazoline derivatives synthesized through multi-component reactions have shown in vitro antibacterial activity against various bacterial strains and antioxidant properties (Kazemi et al., 2016).

  • Antitubercular Agents : The 2,4-diaminoquinazoline series has been identified as an effective inhibitor of Mycobacterium tuberculosis growth, with systematic exploration of structure-activity relationships enhancing the potency for tuberculosis drug discovery (Odingo et al., 2014).

Future Directions

Quinazoline derivatives continue to be a promising area of research in medicinal chemistry. Scientists are still searching for new methods of early detection and effective treatment of cancer . The development of novel quinazoline derivatives with enhanced biological activities is a very promising direction .

Properties

IUPAC Name

N-[(3S)-pyrrolidin-3-yl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-2-4-11-10(3-1)12(15-8-14-11)16-9-5-6-13-7-9/h1-4,8-9,13H,5-7H2,(H,14,15,16)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTBSEBCNFXKGC-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1NC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.